molecular formula C20H29NO5 B3099703 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354487-85-6

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3099703
CAS RN: 1354487-85-6
M. Wt: 363.4 g/mol
InChI Key: UERJDTRFIXOEOP-RDJZCZTQSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Behavior

  • Sorption experiments on phenoxy herbicides, such as 2,4-D, show their interaction with soil and minerals, indicating that soil organic matter and iron oxides are significant for their sorption. This suggests potential environmental implications for similar compounds (Werner et al., 2012).

Wastewater Treatment

  • The pesticide production industry generates high-strength wastewater containing toxic pollutants, including phenoxyacetic acids. Biological processes and granular activated carbon can effectively remove these compounds, hinting at methods for handling wastewater containing similar complex organic molecules (Goodwin et al., 2018).

Bioactive Properties and Antioxidant Applications

  • Synthetic phenolic antioxidants (SPAs), including compounds similar to the query, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP have been detected in various environmental matrices and humans, suggesting the importance of understanding the environmental and health impacts of similar compounds (Liu & Mabury, 2020).

Pharmacological Applications

  • Phenolic compounds, such as chlorogenic acid (CGA), have a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. This review highlights the potential of phenolic compounds in drug development, which may be relevant to similar structures (Naveed et al., 2018).

Bioactivities of Analogs

  • Studies on 2,4-Di-tert-butylphenol and its analogs explore their natural sources and bioactivities. These compounds, often found as secondary metabolites in various organisms, exhibit potent toxicity, suggesting the potential for bioactive research applications (Zhao et al., 2020).

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-12(2)16-8-7-14(9-13(16)3)25-15-10-17(18(22)23)21(11-15)19(24)26-20(4,5)6/h7-9,12,15,17H,10-11H2,1-6H3,(H,22,23)/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERJDTRFIXOEOP-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid

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